(R)-3-Methylpyrrolidine-3-carbonitrile
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Overview
Description
®-3-Methylpyrrolidine-3-carbonitrile is a chiral organic compound with a pyrrolidine ring substituted with a methyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methylpyrrolidine-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-3-Methylpyrrolidine.
Nitrile Introduction: The nitrile group is introduced through a reaction with a cyanating agent, such as sodium cyanide or potassium cyanide, under controlled conditions.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methylpyrrolidine-3-carbonitrile may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature and pressure.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Purification Systems: Advanced purification systems, including distillation and crystallization, are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
®-3-Methylpyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidation can yield compounds like carboxylic acids or ketones.
Reduction: Reduction typically produces amines.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-Methylpyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Methylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Methylpyrrolidine-3-carbonitrile: The enantiomer of ®-3-Methylpyrrolidine-3-carbonitrile, with similar but distinct properties.
3-Methylpyrrolidine: Lacks the nitrile group, leading to different reactivity and applications.
Pyrrolidine-3-carbonitrile: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
®-3-Methylpyrrolidine-3-carbonitrile is unique due to its chiral nature and the presence of both a methyl and a nitrile group. This combination of features makes it a valuable compound for asymmetric synthesis and chiral resolution studies.
Properties
Molecular Formula |
C6H10N2 |
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Molecular Weight |
110.16 g/mol |
IUPAC Name |
(3R)-3-methylpyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C6H10N2/c1-6(4-7)2-3-8-5-6/h8H,2-3,5H2,1H3/t6-/m0/s1 |
InChI Key |
FVPYQTSLDMVWBM-LURJTMIESA-N |
Isomeric SMILES |
C[C@]1(CCNC1)C#N |
Canonical SMILES |
CC1(CCNC1)C#N |
Origin of Product |
United States |
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